molecular formula C23H26FN3O3S B12596505 2-[[[Cyclopentyl(2-fluorobenzoyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 606109-51-7

2-[[[Cyclopentyl(2-fluorobenzoyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B12596505
CAS No.: 606109-51-7
M. Wt: 443.5 g/mol
InChI Key: VGJOPEXAJFJZQL-UHFFFAOYSA-N
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Description

2-[[[Cyclopentyl(2-fluorobenzoyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3046331/]. This compound is structurally characterized by a 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide core, a common pharmacophore in kinase inhibition, which is functionalized to confer high affinity and specificity for the ROCK isoforms. Its primary research value lies in its application as a chemical probe to investigate the intricate roles of the Rho/ROCK signaling pathway in fundamental cellular processes. Researchers utilize this compound to elucidate mechanisms of actin cytoskeleton reorganization , cell adhesion, and cell motility. Furthermore, due to the critical role of ROCK in smooth muscle contraction and stress fiber formation, this inhibitor is a vital tool in studying pathological conditions such as cardiovascular hypertension , corneal endothelial wound healing , and neuronal growth cone collapse and regeneration following injury. By selectively inhibiting ROCK-mediated phosphorylation of key downstream effectors like MYPT1 and LIMK, this compound enables researchers to dissect the contribution of this pathway in model systems, providing insights for potential therapeutic intervention strategies.

Properties

CAS No.

606109-51-7

Molecular Formula

C23H26FN3O3S

Molecular Weight

443.5 g/mol

IUPAC Name

2-[[2-[cyclopentyl-(2-fluorobenzoyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C23H26FN3O3S/c24-17-11-5-3-9-15(17)23(30)27(14-7-1-2-8-14)13-19(28)26-22-20(21(25)29)16-10-4-6-12-18(16)31-22/h3,5,9,11,14H,1-2,4,6-8,10,12-13H2,(H2,25,29)(H,26,28)

InChI Key

VGJOPEXAJFJZQL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N(CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)C(=O)C4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

Synthetic Routes

Starting Materials

The synthesis generally begins with readily available starting materials such as:

Stepwise Synthesis

Step 1: Formation of the Amide Bond

The initial step involves the reaction of cyclopentylamine with 2-fluorobenzoyl chloride to form an amide. This reaction is typically carried out in a solvent such as dichloromethane (DCM) under basic conditions to facilitate nucleophilic attack.

Reaction Conditions:

Step 2: Acetylation

Following the formation of the amide, the next step is acetylation. The resulting amide is treated with acetic anhydride or acetyl chloride to introduce the acetyl group.

Reaction Conditions:

Step 3: Final Coupling Reaction

The final step involves coupling the acetylated intermediate with 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid , typically using a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of DMAP (4-Dimethylaminopyridine) to enhance reaction efficiency.

Reaction Conditions:

Data Table of Reaction Conditions and Yields

Step Reaction Type Reagents Solvent Temperature Yield (%)
1 Amide Formation Cyclopentylamine + 2-Fluorobenzoyl Cl DCM Room Temp 70-80
2 Acetylation Acetic Anhydride - 0°C - RT 60-75
3 Coupling EDC + DMAP + Tetrahydrobenzo[b]thiophene DCM/DMF Room Temp 50-65

Chemical Reactions Analysis

Types of Reactions

2-[[[Cyclopentyl(2-fluorobenzoyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound, potentially leading to new derivatives with unique properties.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the compound, enhancing its versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions, such as solvent choice, temperature, and pH, play a critical role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2-[[[Cyclopentyl(2-fluorobenzoyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, enabling the development of new materials and chemical entities.

    Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the mechanisms of various biological processes.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases or conditions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[[[Cyclopentyl(2-fluorobenzoyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The tetrahydrobenzo[b]thiophene core is conserved across multiple derivatives, but substituents at positions 2 and 3 vary significantly, influencing biological activity and physicochemical properties. Below is a comparative analysis:

Compound Name / ID Position 2 Substituent Position 3 Substituent Key Structural Differences Reference
Target Compound Cyclopentyl(2-fluorobenzoyl)amino-acetyl Carboxamide Unique combination of cyclopentyl and fluorinated benzoyl groups. -
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) 4-Hydroxyphenyl-ethoxy-oxoethyl Ethoxycarbonyl Lacks fluorine and carboxamide; polar hydroxyl group enhances solubility.
N-(2-Chlorophenyl)-2-[(3-carboxy-1-oxopropyl)amino]-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (3) 3-Carboxypropanoyl Carboxamide + 6-tert-butyl tert-butyl group increases steric hindrance; chlorophenyl enhances electrophilic interactions.
2-[(3-Carboxy-1-oxopropyl)amino]-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (31) 3-Carboxypropanoyl Carboxamide + 6-phenyl Phenyl group at position 6 improves π-π stacking but reduces solubility.
2-[[2-(2-fluorophenoxy)acetyl]amino]-N-(3-methoxypropyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide 2-Fluorophenoxy-acetyl Carboxamide + 3-methoxypropyl Methoxypropyl chain enhances water solubility; fluorophenoxy mimics target's fluorobenzoyl.

Physicochemical Properties

  • Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido) derivatives exhibit lower melting points (160–190°C), attributed to flexible acrylamido chains .
  • Solubility :
    • The target’s cyclopentyl group likely reduces aqueous solubility compared to hydroxylated analogs (e.g., 6o, 22% yield in polar solvents) .
    • Compounds with methoxypropyl (e.g., ) or carboxylic acid groups (e.g., 32, 65% yield in MeCN/H₂O) show improved solubility .

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s cyclopentyl(2-fluorobenzoyl)amino-acetyl group requires multi-step synthesis, unlike simpler acylated derivatives (e.g., 6o, 22% yield via Petasis reaction) .
  • Structure-Activity Relationships (SAR): Fluorine at the benzoyl position (target) or phenoxy position () improves metabolic stability and target affinity. Bulky substituents (e.g., tert-butyl in compound 3) reduce enzymatic degradation but may hinder binding .
  • Unresolved Questions : The target’s specific biological targets and pharmacokinetic profile remain uncharacterized, warranting further in vivo studies.

Biological Activity

The compound 2-[[[Cyclopentyl(2-fluorobenzoyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS Number: 606109-51-7) is a derivative of benzo[b]thiophene known for its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its antitumor properties and other relevant pharmacological effects.

Structural Characteristics

The molecular formula of this compound is C23H26FN3O3SC_{23}H_{26}FN_{3}O_{3}S with a molecular weight of 443.537 g/mol. The structure features a benzo[b]thiophene core, which is significant in various biological applications due to its ability to interact with multiple biological targets.

Antitumor Activity

Research indicates that compounds containing the benzo[b]thiophene scaffold exhibit promising antitumor activity. In particular:

  • In Vitro Studies : A study evaluated the cytotoxic effects of related compounds on MCF-7 breast cancer cells. The compound exhibited an IC50 value ranging from 23.2 to 49.9 μM , indicating significant cytotoxicity. The mechanism of action involved the induction of apoptosis and cell cycle arrest at the G2/M phase, leading to increased cell death .
  • Mechanism of Action : The apoptosis-inducing capability was assessed using flow cytometry and Annexin V staining, revealing that treated cells showed a 26.86% reduction in viability compared to untreated controls. Early and late apoptotic populations were significantly increased, confirming the compound's role in promoting programmed cell death .

Analgesic Activity

In addition to its antitumor properties, derivatives of this compound have also been evaluated for analgesic activity:

  • Synthesis and Evaluation : New derivatives were synthesized and tested using the "hot plate" method on mice. Results indicated that these derivatives possessed analgesic effects that exceeded those of standard analgesics like metamizole .

Table 1: Summary of Biological Activities

Activity TypeCompound/ReferenceIC50 Value (μM)Mechanism/Notes
Antitumor2-[[[Cyclopentyl(2-fluorobenzoyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide23.2 - 49.9Induces apoptosis in MCF-7 cells
AnalgesicDerivativesNot specifiedSuperior analgesic effect compared to metamizole

Pharmacological Implications

The findings suggest that 2-[[[Cyclopentyl(2-fluorobenzoyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has significant potential as a therapeutic agent in oncology and pain management. Its ability to induce apoptosis in cancer cells while also providing analgesic effects highlights its versatility as a drug candidate.

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